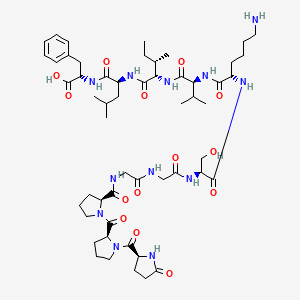
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide
Descripción general
Descripción
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide, also known as HMPA, is a pyridine-based organic compound that is commonly used as a coordinating solvent in various chemical reactions. HMPA is a colorless, odorless, and hygroscopic liquid that is soluble in polar solvents such as water, ethanol, and acetone. HMPA is a versatile compound that has found numerous applications in scientific research, particularly in the field of organic chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not fully understood, but it is believed to act as a Lewis base by donating a lone pair of electrons to a metal ion or other electrophilic species. This coordination can stabilize reactive intermediates and facilitate the formation of new bonds. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to solvate cations and anions, which can affect the reactivity and selectivity of certain reactions.
Efectos Bioquímicos Y Fisiológicos
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not commonly used in biochemical and physiological research due to its potential toxicity and lack of specific biological activity. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to have some effects on certain enzymes and proteins, particularly those involved in metal ion binding and catalysis. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to have some antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent is its ability to enhance the reactivity and selectivity of certain reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide can also be used to solvate metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has some limitations in terms of toxicity and potential interference with certain biological systems. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide should be used with caution and proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several potential future directions for research involving N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide. One area of interest is the development of new synthetic methods that utilize N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent. Another area is the investigation of the biological effects of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide and its potential use as a therapeutic agent. Additionally, the use of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide in the synthesis of new metal complexes and coordination polymers is an area of ongoing research. Overall, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is a versatile compound that has numerous potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been extensively used as a coordinating solvent in various chemical reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to enhance the reactivity of certain substrates by facilitating the formation of reactive intermediates and stabilizing transition states. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been used as a complexing agent for metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers.
Propiedades
IUPAC Name |
N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBLXDTBWDKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC(=O)C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304380 | |
| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
CAS RN |
65478-62-8 | |
| Record name | NSC165555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















